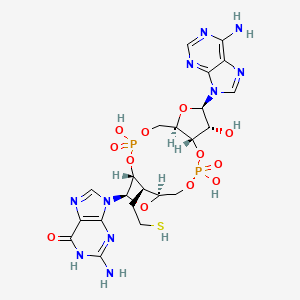
2',3'-cGAMP-C2-SH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is a cyclic dinucleotide that can be conjugated to antibodies or antigen-binding fragments targeting specific antigens in the microenvironment of diseased cells or tissue . It is a derivative of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate, which plays a pivotal role in the innate immune response by activating the Stimulator of Interferon Genes pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through chemical synthesis or recombinant production. Chemical synthesis involves the use of organic solvents and results in low yields . Alternatively, recombinant production using a whole-cell biocatalysis platform with murine cyclic Guanosine Monophosphate-Adenosine Monophosphate synthase expressed in Escherichia coli has been developed. This method is more efficient and environmentally friendly, yielding up to 186 mg/L under optimized conditions .
Industrial Production Methods
Industrial production of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through recombinant production in Escherichia coli. This method involves optimizing media composition, supplementation of divalent cations, temperature of protein expression, and amino acid substitutions pertaining to DNA binding . The downstream processing includes a single-step purification process using anion exchange chromatography, achieving a yield of 60 mg/L with low endotoxin levels .
Analyse Des Réactions Chimiques
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH undergoes various chemical reactions, including conjugation to antibodies or antigen-binding fragments . Common reagents used in these reactions include divalent cations and organic solvents . The major products formed from these reactions are antibody-drug conjugates, which can target specific antigens in diseased cells or tissues .
Applications De Recherche Scientifique
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH has numerous scientific research applications:
Mécanisme D'action
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH exerts its effects by activating the Stimulator of Interferon Genes pathway . This pathway is activated in response to cytosolic double-stranded DNA, which is a danger signal for intracellular pathogens and damaged or cancerous cells . The cyclic dinucleotide binds to the Stimulator of Interferon Genes receptor on the endoplasmic reticulum surface, leading to the production of type I interferons and triggering downstream innate and adaptive immune responses .
Comparaison Avec Des Composés Similaires
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is unique compared to other cyclic dinucleotides due to its ability to be conjugated to antibodies or antigen-binding fragments . Similar compounds include:
3’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate: Another cyclic dinucleotide that modulates bacterial chemotaxis and protects against viral infection.
cyclic di-Adenosine Monophosphate: A cyclic dinucleotide involved in bacterial ion channel expression and osmoprotection.
cyclic di-Guanosine Monophosphate: A cyclic dinucleotide that plays a central role in biofilm production.
2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH stands out due to its specific applications in targeted drug delivery and its role in the innate immune response .
Propriétés
Formule moléculaire |
C22H28N10O12P2S |
|---|---|
Poids moléculaire |
718.5 g/mol |
Nom IUPAC |
2-amino-9-[(1R,6R,8R,9R,10S,15S,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-18-(2-sulfanylethyl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H28N10O12P2S/c23-16-11-17(26-5-25-16)31(6-27-11)20-13(33)15-10(42-20)4-40-45(35,36)43-14-8(1-2-47)9(3-39-46(37,38)44-15)41-21(14)32-7-28-12-18(32)29-22(24)30-19(12)34/h5-10,13-15,20-21,33,47H,1-4H2,(H,35,36)(H,37,38)(H2,23,25,26)(H3,24,29,30,34)/t8-,9-,10-,13-,14-,15-,20-,21-/m1/s1 |
Clé InChI |
WKFFSEOIKYTXCF-TUUUSIAGSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


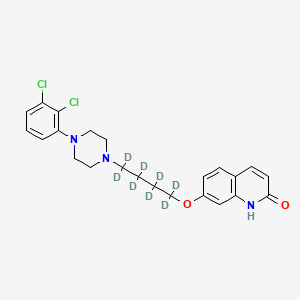
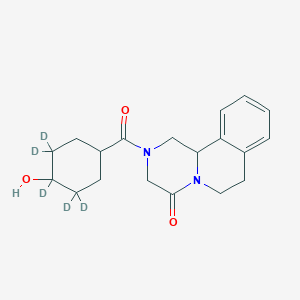


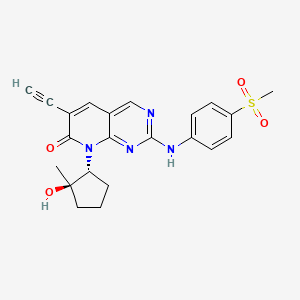
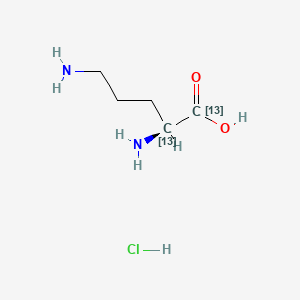

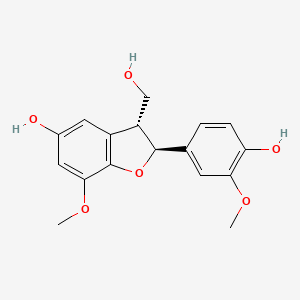

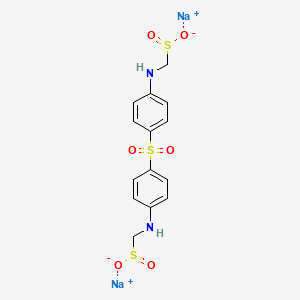
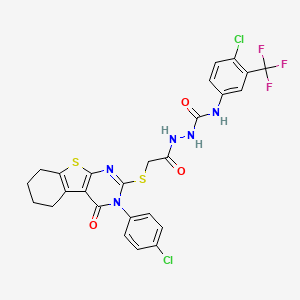
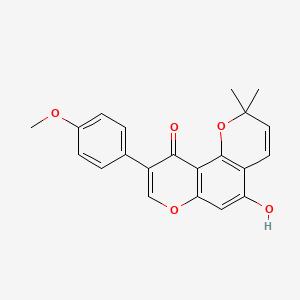
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

